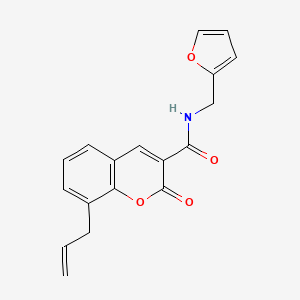

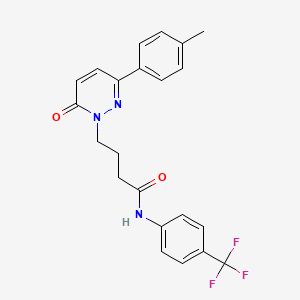

N-(furan-2-ylmethyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-(furan-2-ylmethyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide” is a complex organic molecule that contains several functional groups including a furan ring, a chromene ring, and an amide group. Furan is a heterocyclic compound with a five-membered aromatic ring, which includes four carbon atoms and one oxygen .

Synthesis Analysis

While specific synthesis methods for this compound are not available, furan compounds can generally be synthesized under microwave-assisted conditions . The reactions are often carried out in a microwave reactor in the presence of effective coupling reagents .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction, NMR, and FT-IR . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. Furan compounds can be transformed into valuable amine compounds via reductive amination or hydrogen-borrowing amination mechanisms .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, furan compounds are typically colorless, flammable, and highly volatile .Scientific Research Applications

Furan Derivatives in Health and Environmental Studies

Furan fatty acids and their metabolites, such as 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), have been studied for their health implications. These compounds are found in various natural sources and have been linked to potential health benefits and risks. For instance, they exhibit antioxidant and anti-inflammatory activities, but their association with diabetes and renal health remains controversial, indicating both beneficial and detrimental effects depending on the context (Xu et al., 2017).

Applications in Materials Science

The utility of furan derivatives in materials science, particularly in the development of self-healing polymers, highlights the chemical versatility of furan-based compounds. The Diels–Alder reactions involving furan groups facilitate the creation of materials that can repair themselves under certain conditions, underscoring the potential of furan derivatives in creating advanced materials with novel properties (Liu & Chuo, 2013).

Role in Sustainable Chemistry

Furan derivatives are recognized as promising building blocks in sustainable chemistry, particularly in the conversion of biomass into valuable chemicals. The transformation of plant biomass into furan derivatives such as 5-hydroxymethylfurfural (HMF) and its downstream products underscores the role of these compounds in the development of renewable resources for the chemical industry (Chernyshev et al., 2017).

Mechanism of Action

Target of Action

It is known that many bioactive aromatic compounds, including those containing the indole nucleus, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

It is known that compounds with similar structures can act as photosensitizers, generating reactive oxygen species through energy transfer and single electron transfer pathways . This suggests that the compound could potentially interact with its targets in a similar manner.

Biochemical Pathways

It is known that many bioactive aromatic compounds, including those containing the indole nucleus, possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could potentially affect a variety of biochemical pathways.

Result of Action

It is known that compounds with similar structures can show dose-dependent inhibition of certain enzymes . This suggests that the compound could potentially have similar effects.

Future Directions

Biochemical Analysis

Biochemical Properties

N-[(furan-2-yl)methyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide plays a crucial role in biochemical reactions, particularly through its interactions with enzymes and proteins. This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific isoform of cytochrome P450 involved . Additionally, N-[(furan-2-yl)methyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide can bind to certain protein kinases, influencing phosphorylation processes that are critical for cell signaling pathways .

Cellular Effects

The effects of N-[(furan-2-yl)methyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide on various cell types are profound. In cancer cells, this compound has been observed to induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes . It also affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced ATP production and altered metabolic flux . Furthermore, N-[(furan-2-yl)methyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are essential for cell growth and survival .

Molecular Mechanism

At the molecular level, N-[(furan-2-yl)methyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide exerts its effects through several mechanisms. It binds to the active sites of enzymes, either inhibiting or activating their catalytic functions . This compound also interacts with DNA, leading to changes in gene expression by modulating transcription factors and epigenetic markers . Additionally, N-[(furan-2-yl)methyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide can form complexes with metal ions, which may further influence its biochemical activity.

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-2-5-12-6-3-7-13-10-15(18(21)23-16(12)13)17(20)19-11-14-8-4-9-22-14/h2-4,6-10H,1,5,11H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABOYLTDHQJMEII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methylphenol](/img/structure/B2886695.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2886703.png)

![4-ethoxy-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-methylbenzenesulfonamide](/img/structure/B2886704.png)

![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-3-methylbutan-1-one](/img/structure/B2886705.png)

![N-benzyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2886711.png)

![4-methyl-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]aniline](/img/structure/B2886712.png)

![N-(4-methoxybenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2886716.png)

![5-[(4-Fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B2886717.png)